[(3,4-Dichlorobenzyl)thio]acetic acid
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Overview
Description
[(3,4-Dichlorobenzyl)thio]acetic acid is a chemical compound with the molecular formula C9H8Cl2O2S. It is known for its applications in proteomics research and other scientific fields. The compound features a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and a thioacetic acid moiety attached to the benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)thio]acetic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds as follows:
Reactants: 3,4-dichlorobenzyl chloride and thioglycolic acid.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction.
Product Isolation: The product is then isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorobenzyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
[(3,4-Dichlorobenzyl)thio]acetic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorobenzyl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The chlorine atoms on the benzyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
Comparison with Similar Compounds
[(3,4-Dichlorobenzyl)thio]acetic acid can be compared with other similar compounds, such as:
[(2,4-Dichlorobenzyl)thio]acetic acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
[(3,4-Difluorobenzyl)thio]acetic acid: Fluorine atoms instead of chlorine, which may affect the compound’s stability and interaction with molecular targets.
[(3,4-Dichlorophenyl)thio]acetic acid: Phenyl group instead of benzyl, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and thioacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMNFRRKKQRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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